molecular formula C17H21BrN2O4 B13677813 tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate

tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate

Cat. No.: B13677813
M. Wt: 397.3 g/mol
InChI Key: XSVQRTSKLQYULN-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro connection between a benzo[d][1,3]oxazine and a piperidine ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a brominated precursor in the presence of a base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then allowed to warm to room temperature, resulting in the formation of the desired spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxazine ring can be subjected to oxidation or reduction reactions to yield different functional groups.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like LDA, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for studying ring strain and reactivity.

Biology and Medicine

In biological and medical research, this compound can be used to develop new pharmaceuticals. Its structure allows for the exploration of interactions with various biological targets, potentially leading to the discovery of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom and oxazine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate is unique due to its specific spiro connection and the presence of both bromine and oxazine functional groups

Properties

IUPAC Name

tert-butyl 6-bromo-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVQRTSKLQYULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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